((Benzylsulfonyl)(iodo)methyl)benzene
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Overview
Description
((Benzylsulfonyl)(iodo)methyl)benzene is an organic compound with the molecular formula C14H13IO2S It contains a benzylsulfonyl group and an iodomethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ((Benzylsulfonyl)(iodo)methyl)benzene typically involves the reaction of benzyl mercaptan with iodomethane in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like acetone under reflux conditions. The product is then purified by vacuum filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
((Benzylsulfonyl)(iodo)methyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfone group to a sulfide group.
Substitution: The iodomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid is commonly used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as sodium azide can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted benzylsulfonyl compounds.
Scientific Research Applications
((Benzylsulfonyl)(iodo)methyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of ((Benzylsulfonyl)(iodo)methyl)benzene involves its interaction with specific molecular targets. The sulfone group can participate in various chemical reactions, while the iodomethyl group can undergo nucleophilic substitution. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
(Benzylsulfonyl)benzene: Contains a benzylsulfonyl group attached to a benzene ring but lacks the iodomethyl group.
(Phenylsulfonyl)methylbenzene: Similar structure but with different substituents on the benzene ring.
Uniqueness
((Benzylsulfonyl)(iodo)methyl)benzene is unique due to the presence of both the benzylsulfonyl and iodomethyl groups
Properties
CAS No. |
19217-60-8 |
---|---|
Molecular Formula |
C14H13IO2S |
Molecular Weight |
372.22 g/mol |
IUPAC Name |
[iodo(phenyl)methyl]sulfonylmethylbenzene |
InChI |
InChI=1S/C14H13IO2S/c15-14(13-9-5-2-6-10-13)18(16,17)11-12-7-3-1-4-8-12/h1-10,14H,11H2 |
InChI Key |
ZZBNUHVTCUZKLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C(C2=CC=CC=C2)I |
Origin of Product |
United States |
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